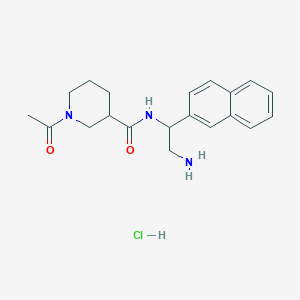

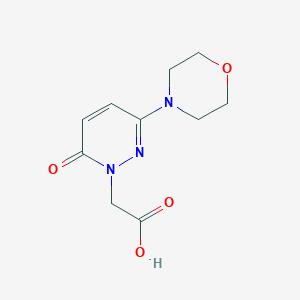

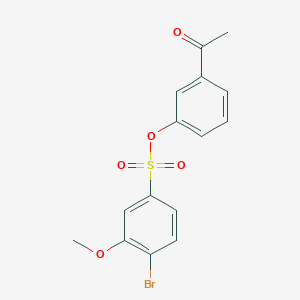

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide (FTC) is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. FTC is a heterocyclic compound that contains both furan and thiophene moieties, which are known to possess unique properties that make them suitable for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and reactivity of compounds involving furan and thiophene units are crucial in developing potentially bioactive compounds and functional materials. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions highlights the versatility of these compounds in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).

Redox Properties

The study of furan and thiophene diarylmethenes as potential redox-active ligands for metal centers reveals their capacity for facilitating nontraditional, stoichiometric, and catalytic redox reactions. The selective meso-deprotonation and facile one-electron oxidation of these compounds underline their utility in redox chemistry and their intriguing candidacy as ligands for redox-inert metal centers (M. Curcio et al., 2018).

Antimicrobial Activities

The development of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses showcases the potential of such compounds in addressing viral infections. The structure–activity relationship studies point towards the significance of the substituted heterocyclic moiety on the anti-influenza activity, with certain derivatives demonstrating potent inhibitory effects against the H5N1 virus (Yu Yongshi et al., 2017).

Crystal Packing Effects

Research into the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds has been conducted to understand the influence of aromaticity from furan to thiophene on crystal packing. Such studies are vital for the design of materials with specific molecular arrangements and properties (Maryam Rahmani et al., 2016).

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(13-4-7-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-6-20-14/h1-7,10-11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFIKQGTGKWBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)

![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)

![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)

![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)